molecular formula C15H10O3 B1209197 Barleriaquinone I CAS No. 68963-23-5

Barleriaquinone I

Cat. No.: B1209197
CAS No.: 68963-23-5
M. Wt: 238.24 g/mol
InChI Key: FKGIMVVHGSRHAU-UHFFFAOYSA-N
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Description

Barleriaquinone I (BQ-I) is a naphthoquinone derivative first synthesized and characterized through multi-step organic reactions involving acetylation, bromination, and cyclization . Its structure comprises a naphthalene core substituted with hydroxyl, acetyl, and bromine groups, as confirmed by spectroscopic data (IR, NMR, and mass spectrometry) . Synthetic protocols for BQ-I emphasize high yields (97–98%) under controlled conditions, such as bromination using N-bromosuccinimide in acetic acid .

Properties

CAS No.

68963-23-5

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-5-6-9-11(7-8)15(18)13-10(14(9)17)3-2-4-12(13)16/h2-7,16H,1H3

InChI Key

FKGIMVVHGSRHAU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O

Other CAS No.

68963-23-5

Synonyms

arleriaquinone I
barleriaquinone-I
BQ-I cpd

Origin of Product

United States

Comparison with Similar Compounds

Barleriaquinone I belongs to the naphthoquinone/anthraquinone family, which includes structurally and functionally related compounds. Below is a systematic comparison:

Key Observations :

  • Substituent Complexity : BQ-I’s bromine and acetyl groups distinguish it from simpler derivatives like Lapachol, which lacks halogenation .
  • Synthetic Accessibility: BQ-I and BQ-II are synthesized via controlled bromination and cyclization, whereas Tectonaquinones require complex natural extraction .
  • Bioactivity: BQ-I and Tectoquinone show promise as COVID-19 protease inhibitors, while Lapachol’s activity is linked to anticancer properties .
Spectroscopic and Analytical Data
Compound Molecular Weight (Da) IR (cm⁻¹) ¹H NMR (δ, ppm) ESI-MS Data
This compound 253.0780 1740 (C=O), 1650 (C-Br) 1.93, 1.95, 2.00 (acetyl) [M+H]⁺: 253.0780
Tectonaquinone B ~434 (estimated) 1680 (quinone C=O) Complex aromatic shifts Not reported
Lapachol 242.27 1660 (quinone C=O) 1.70 (prenyl CH3) [M-H]⁻: 241.07

Key Observations :

  • BQ-I’s bromine substitution is confirmed by distinct IR absorption at 1650 cm⁻¹ and NMR shifts at δ 2.00 ppm .
  • Tectonaquinone B’s hexacyclic structure results in unresolved NMR signals, complicating its characterization compared to BQ-I .

Q & A

Q. What are the standard spectroscopic techniques used to characterize Barleriaquinone I, and how do they confirm its molecular structure?

this compound (C₁₅H₁₀O₃, MW 238.0659) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like the quinone moiety. For example, NMR analysis can distinguish between anthraquinone derivatives by comparing chemical shifts of aromatic protons and hydroxyl groups, while high-resolution MS validates the molecular formula .

Q. How can researchers optimize extraction protocols for this compound from plant sources like Barleria buxifolia?

Extraction efficiency depends on solvent polarity, temperature, and plant material preparation. Benzene extraction has been historically used for Barleriaquinone isolation, but modern protocols prioritize safer solvents (e.g., ethanol-water mixtures) and techniques like Soxhlet extraction. Purity is enhanced via column chromatography using silica gel or Sephadex LH-20, with TLC monitoring to confirm compound identity .

Q. What are the key considerations for designing in vitro bioactivity assays for this compound?

Researchers must select cell lines or enzyme targets relevant to the compound’s hypothesized activity (e.g., anticancer, antimicrobial). Dose-response curves (0.1–100 μM) and controls (positive/negative) are essential. For example, in cytotoxicity assays, MTT or resazurin-based methods are used to quantify cell viability, with IC₅₀ values calculated to compare potency against reference compounds .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, incubation time), or biological models. Researchers should:

  • Validate compound purity via HPLC (>95%) and spectroscopic consistency.
  • Replicate assays under standardized conditions (e.g., ISO guidelines).
  • Use meta-analysis to identify trends across studies, adjusting for confounding variables like solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What experimental strategies are recommended to elucidate this compound’s mechanism of action in complex biological systems?

Advanced approaches include:

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Molecular docking : Predict binding affinities to target proteins (e.g., topoisomerases, kinases).
  • Knockout models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with candidate receptors .

Q. How can researchers design ecological studies to investigate the role of this compound in plant-environment interactions?

Focus on metabolomic profiling of Barleria species under stress (e.g., drought, herbivory) to correlate this compound levels with environmental factors. Field experiments can pair with laboratory assays (e.g., antifungal activity against plant pathogens) to validate ecological roles. Spatial distribution studies using LC-MS imaging may reveal tissue-specific accumulation patterns .

Methodological Guidelines

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in pharmacological studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. For multi-factorial experiments (e.g., synergy with other quinones), apply ANOVA with post-hoc tests (Tukey’s HSD). Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .

Q. How should researchers address reproducibility challenges in this compound synthesis or isolation?

Document all protocols in detail, including solvent batches, chromatography gradients, and instrumentation calibration. Use reference standards (e.g., commercially available anthraquinones) for method validation. Publish raw spectral data and chromatograms in supplementary materials to enable peer validation .

Data Presentation Standards

  • Structural data : Report NMR shifts (δ in ppm), MS fragmentation patterns, and IR peaks with assignments.
  • Bioactivity data : Include dose-response curves, statistical significance (p-values), and negative controls.
  • Ecological data : Pair LC-MS quantitation with environmental parameters (e.g., soil pH, temperature) .

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